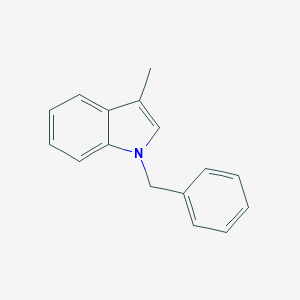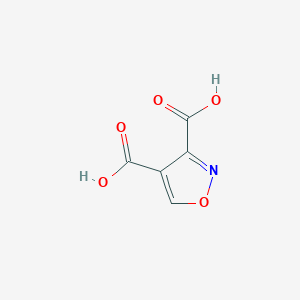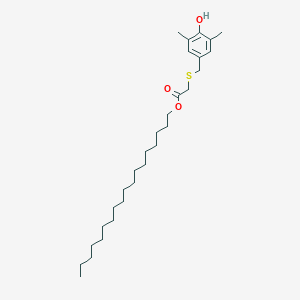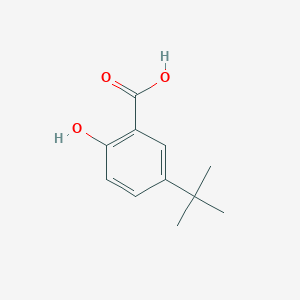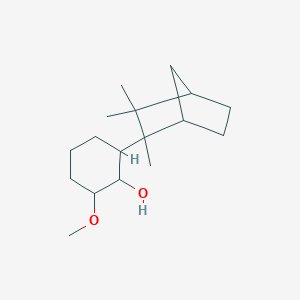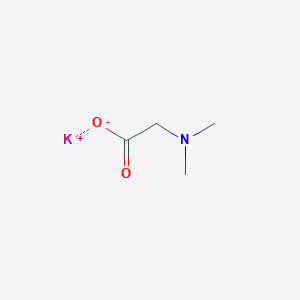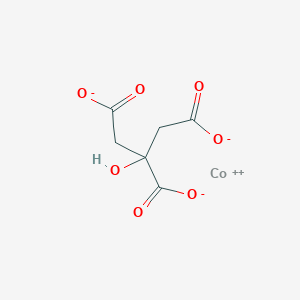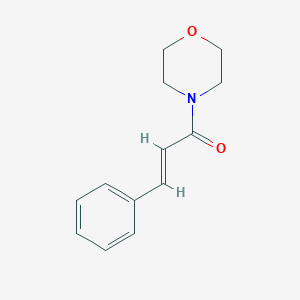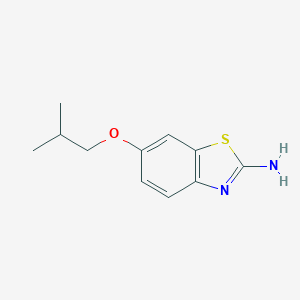
6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine, also known as MBT-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use in the treatment of neurodegenerative diseases.
Scientific Research Applications
6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine has been studied extensively for its potential therapeutic applications. One of the most promising areas of research involves the use of 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine in the treatment of cancer. Studies have shown that 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine a potential candidate for the development of new cancer therapies.
In addition to its anti-cancer properties, 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine has neuroprotective properties, meaning that it can protect neurons from damage and death. This makes 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine a potential candidate for the development of new treatments for these debilitating diseases.
Mechanism Of Action
The mechanism of action of 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and survival. This leads to the induction of apoptosis in cancer cells and the protection of neurons in neurodegenerative diseases.
Biochemical And Physiological Effects
6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine has been shown to have a number of biochemical and physiological effects. In cancer cells, 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine induces apoptosis by activating certain signaling pathways and inhibiting the activity of proteins that promote cell growth and survival. In neurodegenerative diseases, 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine protects neurons from damage and death by reducing oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
One of the main advantages of 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine for lab experiments is its ability to selectively target cancer cells and protect neurons. This makes it a valuable tool for studying the mechanisms of cancer growth and neurodegeneration. However, 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine is a complex compound that requires specialized equipment and expertise to synthesize and study. This can make it difficult and expensive to work with in a laboratory setting.
Future Directions
There are several future directions for research on 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine. One area of focus is the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another area of focus is the development of new treatments for neurodegenerative diseases based on the compound's neuroprotective properties. Additionally, further research is needed to fully understand the mechanism of action of 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine and to optimize its synthesis and use in laboratory experiments.
Synthesis Methods
6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine can be synthesized through a multi-step process that involves the reaction of 2-aminobenzothiazole with 2-bromo-2-methylpropylamine. The resulting compound is then subjected to various purification and isolation steps to obtain the final product. The synthesis of 6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine is a complex process that requires expertise in organic chemistry and specialized equipment.
properties
CAS RN |
15850-84-7 |
|---|---|
Product Name |
6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine |
Molecular Formula |
C11H14N2OS |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
6-(2-methylpropoxy)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C11H14N2OS/c1-7(2)6-14-8-3-4-9-10(5-8)15-11(12)13-9/h3-5,7H,6H2,1-2H3,(H2,12,13) |
InChI Key |
UGWYXYVETMDRPY-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC2=C(C=C1)N=C(S2)N |
Canonical SMILES |
CC(C)COC1=CC2=C(C=C1)N=C(S2)N |
synonyms |
2-Benzothiazolamine,6-(2-methylpropoxy)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




